molecular formula C12H9NOS B2968440 3-(5-Cyanothiophen-2-yl)benzyl alcohol CAS No. 1349717-27-6

3-(5-Cyanothiophen-2-yl)benzyl alcohol

Cat. No. B2968440
CAS RN: 1349717-27-6
M. Wt: 215.27
InChI Key: DKABHGUKEGNMPP-UHFFFAOYSA-N
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Description

3-(5-Cyanothiophen-2-yl)benzyl alcohol is a chemical compound with the molecular formula C12H9NOS . It is a derivative of benzyl alcohol, which is an organic compound with a hydroxyl group (-OH) attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of 3-(5-Cyanothiophen-2-yl)benzyl alcohol consists of a benzyl group (a benzene ring attached to a CH2 group) and a 5-cyanothiophen-2-yl group (a thiophene ring with a cyano group attached at the 5-position) .


Chemical Reactions Analysis

Benzyl alcohol, a related compound, can undergo various chemical reactions. It can be oxidized to produce aldehydes and ketones, which upon further oxidation give carboxylic acids . It can also undergo substitution reactions .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives like CS-0252921 have a significant role in the development of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s structure allows for efficient charge transport, which is crucial for high-performance semiconductor devices.

Corrosion Inhibitors

In industrial chemistry, thiophene compounds are utilized as corrosion inhibitors . The presence of the thiophene ring and cyano group in CS-0252921 can interact with metal surfaces to form a protective layer, preventing corrosion and extending the life of metal components.

Pharmacological Properties

CS-0252921 exhibits a range of pharmacological properties . Thiophene derivatives are known for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This compound could be a precursor for drugs targeting these conditions.

Material Science Applications

The structural properties of thiophene-based compounds like CS-0252921 make them valuable in material science . They can be used to create advanced materials with desirable thermal and mechanical properties for various applications, including coatings and composite materials .

Synthetic Chemistry

CS-0252921 serves as an important building block in synthetic chemistry . It can undergo various chemical reactions, such as the Paal–Knorr synthesis, to create a wide array of thiophene derivatives with potential applications in drug development and industrial processes .

Anti-inflammatory and Antimicrobial Agents

Specific thiophene compounds have been identified as effective anti-inflammatory and antimicrobial agents . CS-0252921 could be modified to enhance these properties, leading to new treatments for inflammatory diseases and infections .

Kinase Inhibition

Thiophene derivatives are known to act as kinase inhibitors , which are important in the treatment of cancers and other diseases where kinase activity is dysregulated. CS-0252921 could be used to develop new kinase inhibitors with improved efficacy .

Organic Long-Persistent Luminescence (OLPL) Materials

Thiophene compounds have applications in the creation of OLPL materials . These materials are used in anti-counterfeiting and information encryption due to their adjustable luminescence properties. CS-0252921 could contribute to the development of new OLPL systems with tailored luminescence behaviors .

Future Directions

Thiophene-based analogs, like 3-(5-Cyanothiophen-2-yl)benzyl alcohol, have been the focus of many scientists due to their potential as biologically active compounds . Future research may focus on developing efficient catalysts for the production of benzyl alcohol derivatives and exploring their potential applications in various fields .

properties

IUPAC Name

5-[3-(hydroxymethyl)phenyl]thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c13-7-11-4-5-12(15-11)10-3-1-2-9(6-10)8-14/h1-6,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKABHGUKEGNMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(S2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile

CAS RN

1349717-27-6
Record name 5-[3-(hydroxymethyl)phenyl]thiophene-2-carbonitrile
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